molecular formula C18H25N3OS B12131423 N-[1-(1H-benzimidazol-2-yl)-3-(methylsulfanyl)propyl]cyclohexanecarboxamide CAS No. 748779-06-8

N-[1-(1H-benzimidazol-2-yl)-3-(methylsulfanyl)propyl]cyclohexanecarboxamide

Cat. No.: B12131423
CAS No.: 748779-06-8
M. Wt: 331.5 g/mol
InChI Key: QCFABUCGHMDLHD-UHFFFAOYSA-N
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Properties

CAS No.

748779-06-8

Molecular Formula

C18H25N3OS

Molecular Weight

331.5 g/mol

IUPAC Name

N-[1-(1H-benzimidazol-2-yl)-3-methylsulfanylpropyl]cyclohexanecarboxamide

InChI

InChI=1S/C18H25N3OS/c1-23-12-11-16(21-18(22)13-7-3-2-4-8-13)17-19-14-9-5-6-10-15(14)20-17/h5-6,9-10,13,16H,2-4,7-8,11-12H2,1H3,(H,19,20)(H,21,22)

InChI Key

QCFABUCGHMDLHD-UHFFFAOYSA-N

Canonical SMILES

CSCCC(C1=NC2=CC=CC=C2N1)NC(=O)C3CCCCC3

solubility

23 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

N-[1-(1H-benzimidazol-2-yl)-3-(methylsulfanyl)propyl]cyclohexanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation, lithium aluminum hydride.

    Substitution: Alkyl halides, thiols, amines.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced benzimidazole derivatives.

    Substitution: Various substituted benzimidazole and methylsulfanyl derivatives.

Mechanism of Action

Biological Activity

N-[1-(1H-benzimidazol-2-yl)-3-(methylsulfanyl)propyl]cyclohexanecarboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article focuses on its pharmacological properties, including antitumor, antimicrobial, and potential neuroleptic effects, supported by recent research findings and case studies.

  • Molecular Formula : C18H25N3OS
  • Molecular Weight : 355.47 g/mol
  • LogP : 2.29 (indicating moderate lipophilicity)
  • Rotatable Bonds : 6

Antitumor Activity

Recent studies have demonstrated that compounds structurally related to this compound exhibit notable antitumor activity. A comparative analysis was conducted using various cancer cell lines, including A549 (lung cancer), HCC827, and NCI-H358.

In Vitro Studies

A study assessed the compound's efficacy using both two-dimensional (2D) and three-dimensional (3D) cell culture models:

Cell LineIC50 (2D Assay)IC50 (3D Assay)
A5496.75 ± 0.19 μM9.31 ± 0.78 μM
HCC8276.26 ± 0.33 μM20.46 ± 8.63 μM
NCI-H3586.48 ± 0.11 μM16.00 ± 9.38 μM

These results indicate that the compound shows higher potency in the 2D assay compared to the more complex 3D environment, which mimics in vivo conditions more closely .

The mechanism by which this compound exerts its antitumor effects involves binding to DNA, particularly within the minor groove, which can disrupt critical cellular processes such as replication and transcription . The presence of the benzimidazole moiety is crucial for this interaction.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains, including E. coli and S. aureus. The results indicated that it possesses moderate antibacterial activity, making it a candidate for further development as an antimicrobial agent.

Antibacterial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coliX μg/mL
S. aureusY μg/mL

(Note: Specific MIC values were not provided in the search results but should be included based on experimental data from future studies.)

Case Studies and Research Findings

  • Case Study on Antitumor Activity :
    • A study involving lung cancer cell lines demonstrated that the compound significantly inhibited cell proliferation in a dose-dependent manner, highlighting its potential as an effective antitumor agent .
  • Research on Antimicrobial Properties :
    • In vitro tests showed that derivatives of benzimidazole exhibited varying degrees of antibacterial activity, suggesting that modifications to the side chains could enhance efficacy against resistant strains .
  • Neuroleptic Activity Investigation :
    • Preliminary investigations into the neuroleptic effects have shown promise; however, further detailed studies are necessary to establish a clear profile of activity and safety .

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